
Sodium 5-chloro-2-cyanobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-2-cyanobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₃ClNNaO₂S. It is a sodium salt derivative of 5-chloro-2-cyanobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 5-chloro-2-cyanobenzene-1-sulfinate can be synthesized through various methods. One common approach involves the sulfonylation of 5-chloro-2-cyanobenzene using sodium sulfite under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-chloro-2-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to produce corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Forms various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 5-chloro-2-cyanobenzene-1-sulfinate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organosulfur compounds.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 5-chloro-2-cyanobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, facilitating the formation of sulfonyl derivatives. This process often involves the activation of the sulfonate group through coordination with metal catalysts or under basic conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 5-chloro-2-cyanobenzene-1-sulfinate is unique due to the presence of both a chloro and a cyano group on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to other sulfinates.
Propiedades
Fórmula molecular |
C7H3ClNNaO2S |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
sodium;5-chloro-2-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-2-1-5(4-9)7(3-6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
RCOUZVZCTPVVFR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)[O-])C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


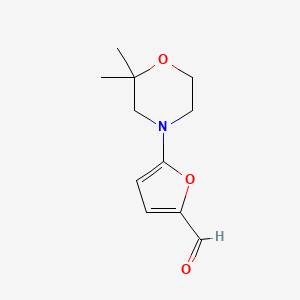
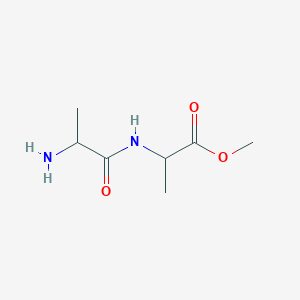
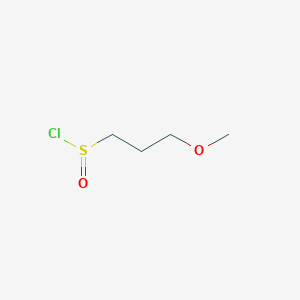
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)



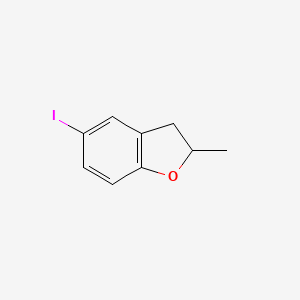

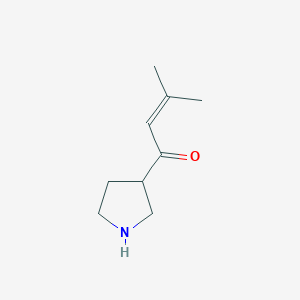
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
